8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-2H-chromen-2-one and 4-methylpiperidine.
Acylation Reaction: The key step involves the acylation of 8-methoxy-2H-chromen-2-one with 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.
Automated Processes: Utilizing automated reactors and purification systems to streamline the production process.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromenones.
Scientific Research Applications
8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential therapeutic applications.
Chemical Biology: It is used as a probe to study the interactions of chromenones with biological targets.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Biological Effects: The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one
- 6-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one
- 5-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one
Uniqueness
8-methoxy-3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
8-methoxy-3-(4-methylpiperidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-6-8-18(9-7-11)16(19)13-10-12-4-3-5-14(21-2)15(12)22-17(13)20/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKDFYOAHOQFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.